molecular formula C7H10Cl2N2S B1424321 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride CAS No. 62835-29-4

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Cat. No. B1424321
CAS RN: 62835-29-4
M. Wt: 225.14 g/mol
InChI Key: VOIJSEZFNHBAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is a chemical compound that belongs to the class of organic chemistry . It is also known as 3-Picolyl chloride hydrochloride .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, reduction, and reaction with thionyl chloride . The reaction with thionyl chloride is particularly important as it introduces the chloromethyl group into the pyridine ring .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have been shown to exhibit high antitumor activity. The unique structure of these compounds allows them to interact with specific cellular targets, potentially inhibiting the growth and proliferation of cancer cells. Researchers are exploring these interactions in various cancer models to understand the mechanism of action and to develop new cancer therapies .

Antibacterial Activity

These compounds also demonstrate significant antibacterial properties. The antibacterial activity is likely due to the ability of thiazolo[3,2-a]pyrimidine derivatives to interfere with bacterial cell wall synthesis or protein synthesis. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Activity

In the realm of anti-inflammatory applications, thiazolo[3,2-a]pyrimidine derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) by blocking cyclooxygenase (COX) enzymes. This is similar to the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that these compounds could be developed into new anti-inflammatory medications .

Synthesis Methodology

The efficient and straightforward synthesis methodology of thiazolo[3,2-a]pyrimidine derivatives allows for the preparation of novel functionalized compounds. This has significant implications for pharmaceutical research and development, as it enables the creation of a diverse library of molecules for screening and potential drug development .

properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S.ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIJSEZFNHBAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 2
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 3
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 4
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 5
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 6
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.